molecular formula C8H5ClN2O2 B1593432 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000017-94-6

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1593432
M. Wt: 196.59 g/mol
InChI Key: JBQOFBOMIUELMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound with the molecular weight of 251.07 . It is also known as 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate . It is stored at ambient temperature and is shipped at the same temperature . The compound is in solid form .


Molecular Structure Analysis

The InChI code for 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5ClN2O2.ClH.H2O/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7;;/h1-4H, (H,12,13);1H;1H2 .


Physical And Chemical Properties Analysis

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a solid compound . It is stored and shipped at ambient temperature .

Scientific Research Applications

  • Antituberculosis Agents : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

  • Pharmaceutical Intermediate : “3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). They are often used in the synthesis of complex organic molecules.

  • Fluorescent Probe for Monitoring pH Changes : A commercially available compound, 6-chloroimidazo [1,2-a]pyridine-2-carboxylic acid, has been used for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time . The real-time imaging of pH changes in yeast was also conducted .

  • Chemical Sensing : Based on a study, a commercially available compound, 6-chloroimidazo [1,2-a]pyridine-2-carboxylic acid, has been used for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P280, P271, and P261 .

properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQOFBOMIUELMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649964
Record name 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1000017-94-6
Record name 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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